Fenticonazole Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

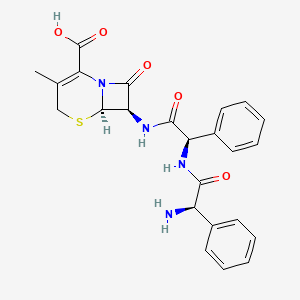

Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenyl sulfanyl)benzyl]imidazolium nitrate, is a compound related to Fenticonazole . It has a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 .

Synthesis Analysis

A stability-indicating ultra-fast liquid chromatographic method was developed for the determination of fenticonazole and its related substances in pharmaceutical formulations . Chromatographic separation was achieved on a C18 column under gradient elution using a mixture of 85% phosphoric acid solution adjusted to pH 3.0 using triethyamine and acetonitrile .

Molecular Structure Analysis

The molecular structure of Fenticonazole Impurity D is complex, with a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 . The structure includes dichlorophenyl, hydroxyethyl, phenyl sulfanyl, and benzyl groups .

Chemical Reactions Analysis

Fenticonazole and its related substances were subjected to different stress conditions like hydrolysis (acid, alkaline, and neutral), oxidation, photolysis, and thermal degradation . A minor degradation was observed during oxidative hydrolysis .

Physical And Chemical Properties Analysis

Fenticonazole Impurity D is a neat matrix with a flash point of 5.0 . It should be stored at a temperature of 2-8°C in a fridge or cold room .

Aplicaciones Científicas De Investigación

Analytical Techniques for Fenticonazole Impurities

Fenticonazole, an antifungal agent, contains stereogenic centers and is used as a racemic mixture. Among its impurities, the focus on Fenticonazole Impurity D is significant. Analytical techniques such as high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) are employed for quality control and simultaneous determination of fenticonazole and its impurities, including Impurity D. The use of RP-8 columns and specific buffers in HPLC, and trimethyl-β-cyclodextrin in HPCE, allows effective separation and quantification of these impurities (Quaglia et al., 2001).

Stability and Degradation Studies

The stability of fenticonazole under various stress conditions, including oxidation, is crucial for its effectiveness. The degradation behavior of fenticonazole, including Impurity D, has been elucidated using LC-MS/MS. This understanding helps in the development of stability-indicating assays and informs preformulation studies. It's notable that the combination of water-soluble and fat-soluble antioxidants provides optimal protection against autooxidation, which is essential for maintaining the integrity of fenticonazole and its impurities in pharmaceutical formulations (Noaman et al., 2016).

Antifungal and Antibacterial Applications

Fenticonazole, including its impurities, has a broad spectrum of antimycotic activity against various pathogens. Its mechanism involves inhibition of protease acid secretion, damage to cytoplasmic membranes, and blocking cytochrome oxidases and peroxidases. This broad spectrum of activity, including against bacteria commonly associated with superinfected fungal infections, makes fenticonazole a potential candidate for treating mixed infections (Veraldi & Milani, 2012).

Chiral Discrimination and Biological Activity

The chirality of fenticonazole, including its impurities, is another area of research. The enantiomers of fenticonazole have been separated using HPLC and CE, with the chiral stationary phase and cyclodextrin derivatives being critical for this separation. The biological activity of each enantiomer, including Impurity D, is evaluated against various fungal strains, demonstrating the importance of understanding the stereochemical aspects in the efficacy of fenticonazole (Quaglia et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fenticonazole, the parent compound of Fenticonazole Impurity D, primarily targets fungi, particularly Candida albicans . The compound’s antifungal activity is attributed to its interaction with the fungal P450 isozyme , a crucial enzyme involved in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fenticonazole exerts its antifungal activity through three distinct mechanisms :

- Inhibition of the release of protease acid by Candida albicans .

- Alteration of the cytoplasmic membrane via inhibition of the fungal P450 isozyme .

- Interference with the conversion of lanosterol to ergosterol .

Biochemical Pathways

The primary biochemical pathway affected by Fenticonazole and potentially by Fenticonazole Impurity D is the ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, these compounds prevent the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, causing instability and increased permeability in the fungal cell membrane, ultimately leading to cell death .

Result of Action

The primary result of Fenticonazole’s action, and potentially that of Fenticonazole Impurity D, is the death of fungal cells . By disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis, these compounds cause increased permeability and eventual rupture of the fungal cell membrane .

Action Environment

The action, efficacy, and stability of Fenticonazole Impurity D are likely to be influenced by various environmental factorsFor instance, the product should be stored in the original container at +5°C ± 3°C, protected from light .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenticonazole Impurity D involves the conversion of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol, followed by the reaction of 2-chloro-4-aminophenol with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.", "Starting Materials": [ "2-chloro-4-nitrophenol", "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol using sodium borohydride in ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2-chloro-4-aminophenol", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain a pH of 7-8", "Step 4: Addition of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to the reaction mixture", "Step 5: Heating the reaction mixture at 80-85°C for 6-8 hours", "Step 6: Cooling the reaction mixture and filtering the solid product", "Step 7: Washing the solid product with water and drying it to obtain Fenticonazole Impurity D" ] } | |

Número CAS |

1313397-05-5 |

Fórmula molecular |

C24H21Cl2N2OS NO3 |

Peso molecular |

518.42 |

Apariencia |

Off-White to Pale Yellow Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)